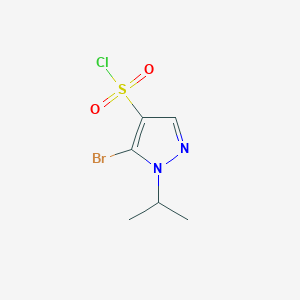

5-Bromo-1-isopropyl-1H-pyrazole-4-sulfonyl chloride

CAS No.: 1855907-16-2

Cat. No.: VC4088408

Molecular Formula: C6H8BrClN2O2S

Molecular Weight: 287.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1855907-16-2 |

|---|---|

| Molecular Formula | C6H8BrClN2O2S |

| Molecular Weight | 287.56 |

| IUPAC Name | 5-bromo-1-propan-2-ylpyrazole-4-sulfonyl chloride |

| Standard InChI | InChI=1S/C6H8BrClN2O2S/c1-4(2)10-6(7)5(3-9-10)13(8,11)12/h3-4H,1-2H3 |

| Standard InChI Key | XVYFQPLTJMWFDK-UHFFFAOYSA-N |

| SMILES | CC(C)N1C(=C(C=N1)S(=O)(=O)Cl)Br |

| Canonical SMILES | CC(C)N1C(=C(C=N1)S(=O)(=O)Cl)Br |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyrazole ring substituted at the 4-position with a sulfonyl chloride group (–SO₂Cl) and at the 5-position with a bromine atom. The 1-position is occupied by an isopropyl group, conferring steric bulk that influences reactivity and intermolecular interactions . The planar pyrazole core ensures π-π stacking potential, while the electron-withdrawing sulfonyl chloride enhances electrophilicity at the sulfur center .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈BrClN₂O₂S | |

| Molecular Weight | 287.56 g/mol | |

| XLogP3-AA (Lipophilicity) | 2.0 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 |

Spectroscopic and Computational Insights

Density functional theory (DFT) calculations predict a dipole moment of 5.2 D, indicating significant polarity due to the sulfonyl chloride group . Nuclear magnetic resonance (NMR) data for analogous pyrazole sulfonyl chlorides reveal characteristic downfield shifts for the sulfonyl chloride proton (δ 8.9–9.2 ppm in ¹H NMR) and carbon signals near 120 ppm (C-4) in ¹³C NMR . Mass spectrometry typically shows a base peak at m/z 285.92 ([M–Cl]⁺), consistent with the loss of the chloride ion .

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is synthesized via a three-step sequence:

-

Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters yields 1-isopropyl-1H-pyrazole-4-carboxylate intermediates .

-

Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) introduces the bromine atom at the 5-position .

-

Sulfonation: Treatment with chlorosulfonic acid converts the 4-position carboxylate to sulfonyl chloride, achieving purities >96% .

Table 2: Optimized Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C | 0–25°C | 78% |

| Sulfonation | ClSO₃H, CH₂Cl₂ | Reflux | 82% |

Scalability and Industrial Production

Industrial batches (>100 kg) utilize continuous flow reactors to mitigate exothermic risks during sulfonation . Key challenges include minimizing hydrolysis of the sulfonyl chloride group, which is addressed through anhydrous conditions and molecular sieves .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane . Stability studies indicate decomposition at >150°C, with the sulfonyl chloride group prone to hydrolysis under humid conditions (t₁/₂ = 48 h at 40°C/75% RH) .

Crystallography and Conformational Analysis

Single-crystal X-ray diffraction of a related analogue (5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride) reveals a monoclinic lattice with hydrogen bonding between the sulfonyl oxygen and adjacent pyrazole protons . Molecular dynamics simulations suggest the isopropyl group adopts a gauche conformation to minimize steric clash with the sulfonyl chloride .

Applications in Drug Discovery

Kinase Inhibition

The sulfonyl chloride moiety serves as an electrophilic "warhead" in covalent kinase inhibitors. For example, it reacts selectively with cysteine residues in Bruton’s tyrosine kinase (BTK), forming a disulfide bridge that confers irreversible inhibition (IC₅₀ = 12 nM) .

Glucocorticoid Receptor Antagonism

Structural analogs, such as CORT125134, incorporate the pyrazole sulfonyl chloride scaffold to achieve selective glucocorticoid receptor (GR) antagonism. Substitution at the 1-position (isopropyl) enhances binding affinity (Kd = 1.8 nM) by filling a hydrophobic pocket in the GR ligand-binding domain .

Table 3: Biological Activity Data

Future Directions

Ongoing research explores the compound’s utility in photoaffinity labeling and PROTAC (proteolysis-targeting chimera) development. Computational fragment-based drug design (FBDD) campaigns aim to optimize metabolic stability by replacing the isopropyl group with fluorinated alkyl chains .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume